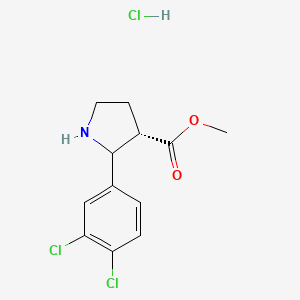
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group, making it a valuable subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is then esterified using methanol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
- 3,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the dichlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H12Cl2N2O2
- Molecular Weight : 253.13 g/mol
- CAS Number : 198959-37-4
The compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylate functional group, which contributes to its biological activity.
This compound exhibits its pharmacological effects primarily through interactions with neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound acts as a partial agonist at dopamine receptors, which may help in managing symptoms of schizophrenia and other psychotic disorders.
- Serotonin Receptor Interaction : It also shows affinity for serotonin receptors, potentially contributing to its mood-stabilizing effects.
Antipsychotic Effects
Research indicates that this compound has notable antipsychotic properties. In various animal models, the compound has demonstrated efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.
Neuroprotective Properties
In addition to its antipsychotic effects, this compound has been studied for its neuroprotective properties. It appears to mitigate neuronal damage in models of ischemic stroke by enhancing blood flow and reducing oxidative stress.
Case Studies
-
Study on Schizophrenia Management :
- Objective : To evaluate the efficacy of this compound in treating schizophrenia.
- Findings : Patients receiving the compound showed a significant reduction in positive symptoms compared to placebo controls. The study concluded that the compound could be a valuable addition to antipsychotic therapies.
-
Neuroprotection in Ischemia :
- Objective : Investigating the neuroprotective effects of the compound following ischemic injury.
- Results : In rodent models of stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent in stroke management.
Data Tables
| Study | Objective | Results | |
|---|---|---|---|
| Study 1 | Efficacy in schizophrenia | Significant symptom reduction | Potential new antipsychotic |
| Study 2 | Neuroprotection post-stroke | Reduced infarct size | Promising stroke therapy |
特性
分子式 |
C12H14Cl3NO2 |
|---|---|
分子量 |
310.6 g/mol |
IUPAC名 |
methyl (3S)-2-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c1-17-12(16)8-4-5-15-11(8)7-2-3-9(13)10(14)6-7;/h2-3,6,8,11,15H,4-5H2,1H3;1H/t8-,11?;/m0./s1 |
InChIキー |
UPBVJRPBKCLHKC-DTBGRZLTSA-N |
異性体SMILES |
COC(=O)[C@H]1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |
正規SMILES |
COC(=O)C1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















